N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide
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Overview
Description
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a complex organic compound characterized by the presence of both naphthalene and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the chlorination of naphthalene followed by sulfonation and subsequent amination to introduce the benzenesulfonamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide
- N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)-benzenesulfonamide derivatives
Uniqueness
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is unique due to its specific structural features that confer distinct chemical and biological properties. Its combination of naphthalene and benzenesulfonamide moieties makes it particularly versatile in various applications.
Biological Activity
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound this compound can be characterized by its unique chemical structure. It features a naphthalene ring substituted with dichloro and hydroxyl groups, linked to a benzenesulfonamide moiety. The molecular formula is C13H10Cl2N2O2S, with a molecular weight of approximately 325.20 g/mol. The presence of halogen atoms and functional groups suggests potential interactions with biological targets.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including those similar to this compound. In particular, compounds with similar structures have demonstrated significant activity against various bacterial strains:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4a | Pseudomonas aeruginosa | 6.67 mg/mL |
4d | E. coli | 6.72 mg/mL |
4h | Staphylococcus aureus | 6.63 mg/mL |
These findings suggest that the sulfonamide group may enhance the antimicrobial efficacy of the compound through mechanisms such as inhibition of folic acid synthesis in bacteria .
2. Anti-inflammatory Activity
The anti-inflammatory potential of sulfonamides has also been investigated. For example, compounds structurally related to this compound exhibited significant reductions in carrageenan-induced rat paw edema:
Compound | Edema Reduction (%) at 3 hours |
---|---|
4a | 94.69 |
4c | 89.66 |
4e | 87.83 |
Such results indicate that these compounds may exert their effects through inhibition of pro-inflammatory cytokines or modulation of signaling pathways involved in inflammation .
3. Antioxidant Activity
The antioxidant properties of similar sulfonamide derivatives have been documented, with some compounds exhibiting IC50 values comparable to standard antioxidants like Vitamin C:
Compound | IC50 (mg/mL) |
---|---|
4e | 0.3287 |
Vitamin C | 0.2090 |
This suggests that this compound may also contribute to cellular protection against oxidative stress .
Case Study: Synthesis and Evaluation
A study conducted on various benzenesulfonamide derivatives demonstrated the synthesis process involving reactions between substituted benzenesulphonyl chlorides and amino acids. The resulting compounds were evaluated for their biological activities, revealing promising anti-inflammatory and antimicrobial effects.
Case Study: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of sulfonamides indicated that modifications to the naphthalene ring and sulfonamide group significantly influenced biological activity. For instance, varying halogen substitutions led to changes in potency against specific bacterial strains, emphasizing the importance of chemical structure in determining biological efficacy .
Properties
IUPAC Name |
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c17-13-14(18)16(20)12-9-5-4-8-11(12)15(13)19-23(21,22)10-6-2-1-3-7-10/h1-9,19-20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWRHCSEPBKXMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C3=CC=CC=C32)O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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